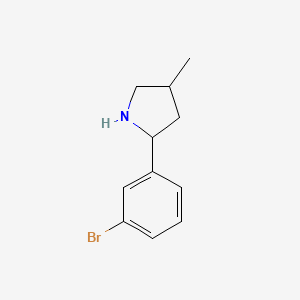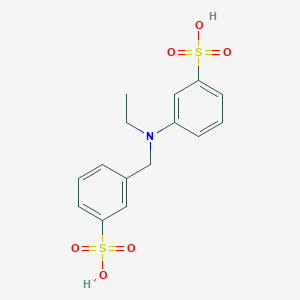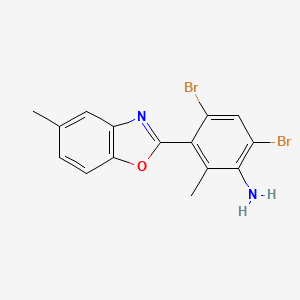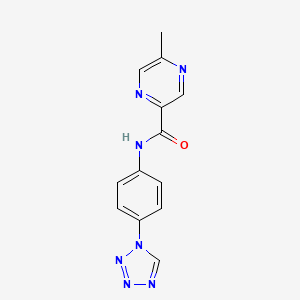
Hexamethyldistannaselenane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyldistannaselenane is a chemical compound with the molecular formula C6H18SeSn2 It is a unique organotin compound that contains selenium, making it an interesting subject of study in various fields of chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamethyldistannaselenane can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with selenium in the presence of a reducing agent. The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)3SnCl+Se→(CH3)3SnSeSn(CH3)3+2HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process requires careful handling of reagents and optimization of reaction parameters to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethyldistannaselenane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
Hexamethyldistannaselenane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin and selenium compounds.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding the role of selenium in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which hexamethyldistannaselenane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. The presence of selenium in the compound plays a crucial role in its biological activity, as selenium is known to be an essential trace element with antioxidant properties.
Comparaison Avec Des Composés Similaires
Hexamethyldistannaselenane can be compared with other similar compounds, such as:
Tetramethyltin: A simpler organotin compound without selenium.
Hexamethyldistannane: Similar structure but lacks selenium.
Dimethyldiselenide: Contains selenium but lacks tin.
Uniqueness: The presence of both tin and selenium in this compound makes it unique compared to other organotin or selenium compounds. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
7262-34-2 |
|---|---|
Formule moléculaire |
C6H18SeSn2 |
Poids moléculaire |
406.6 g/mol |
InChI |
InChI=1S/6CH3.Se.2Sn/h6*1H3;;; |
Clé InChI |
RYMUVHUYBGYPFT-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)C.C[Sn](C)C.[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


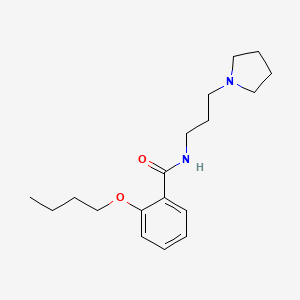
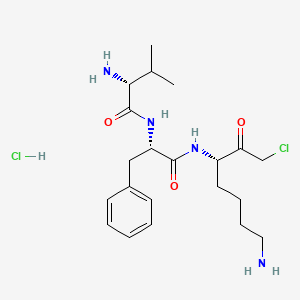
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)

![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
